molecular formula C7H7BF2O3 B1586526 3,5-Difluoro-2-methoxyphenylboronic acid CAS No. 737000-76-9

3,5-Difluoro-2-methoxyphenylboronic acid

Cat. No. B1586526
CAS RN: 737000-76-9
M. Wt: 187.94 g/mol
InChI Key: JXQHRWOUVJRCSR-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenylboronic acid (3,5-DFMPA) is an important reagent in organic synthesis. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 3,5-DFMPA is also a useful reagent in the synthesis of polymers, polysaccharides, and other polymeric materials. It has been used in the synthesis of a variety of drugs, such as antifungal agents, antibiotics, and antiviral agents.

Scientific Research Applications

Synthesis of Honokiol Analogs

Similar compounds have been used in the synthesis of honokiol analogs, which are known for their angiogenesis inhibitory properties . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This is crucial in cancer research as tumors need blood vessels to grow and spread.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid (like 3,5-Difluoro-2-methoxyphenylboronic acid) and an organic halide in the presence of a base and a palladium catalyst . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Enantioselective Borane Reduction of Trifluoroacetophenone

Compounds similar to 3,5-Difluoro-2-methoxyphenylboronic acid have been used in enantioselective borane reduction of trifluoroacetophenone . This is a type of reaction that results in the formation of a chiral center, meaning it creates a molecule that cannot be superimposed on its mirror image.

4. Preparation of Functionally Selective Allosteric Modulators of GABAA Receptors Related compounds have been used in the preparation of functionally selective allosteric modulators of GABAA receptors . These are compounds that modulate the activity of the GABAA receptor, a protein that plays a key role in the functioning of the central nervous system.

Organic Optoelectronic Devices

Compounds with similar structures have been used in the development of efficient organic optoelectronic devices . These are devices that deal with the interaction between light and materials, and are used in applications such as solar cells, LED displays, and photodetectors.

6. Preparation of Inhibitors of the Checkpoint Kinase Wee1 Related compounds have been used in the preparation of inhibitors of the checkpoint kinase Wee1 . Wee1 is a protein that plays a key role in cell division, and inhibitors of Wee1 are being researched for potential use in cancer treatment.

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoro-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3,5-Difluoro-2-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The 3,5-Difluoro-2-methoxyphenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular effect of the action of 3,5-Difluoro-2-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This results in the creation of new organic compounds

Action Environment

The action, efficacy, and stability of 3,5-Difluoro-2-methoxyphenylboronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . .

properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHRWOUVJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370389
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

737000-76-9
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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